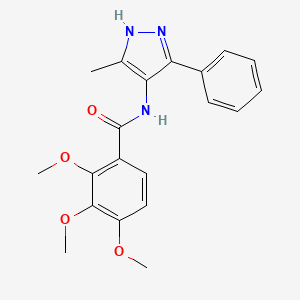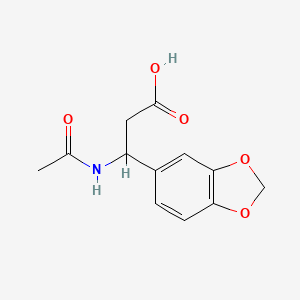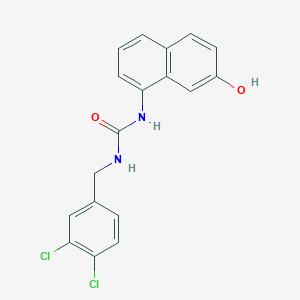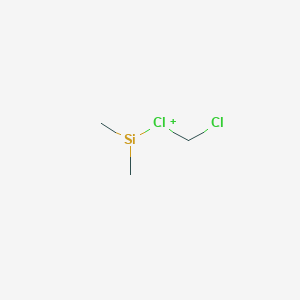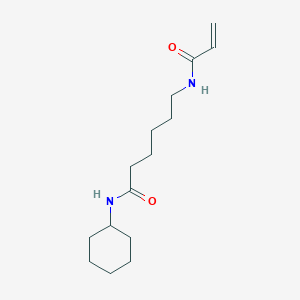![molecular formula C21H21N3OS B12592562 N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida es un compuesto químico con la fórmula molecular C21H21N3OS. Este compuesto es conocido por su estructura única, que incluye un sistema de anillo de quinazolina, un grupo alilo y una porción de sulfanyl-acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida típicamente involucra múltiples pasosLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para asegurar el rendimiento y la pureza deseados del producto .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto puede incluir reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación avanzadas para obtener N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinazolina en sus derivados dihidro o tetrahidro.
Sustitución: El grupo alilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como las aminas o los tioles para las reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada, pero generalmente involucran temperaturas controladas y atmósferas inertes .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos con alilo .
Aplicaciones Científicas De Investigación
N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el sistema de anillo de quinazolina interactúa con varias enzimas y receptores, potencialmente inhibiendo su actividad. El grupo alilo y la porción de sulfanyl-acetamida también pueden contribuir a sus efectos biológicos al mejorar su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de quinazolina, como:
- N-(4-Metilfenil)-2-[(6-metil-2-fenil-4-quinazolinil)sulfanil]acetamida
- N-(4-Etilfenil)-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida
Unicidad
N-Alil-2-[(6-etil-2-fenil-4-quinazolinil)sulfanil]acetamida es única debido a la presencia del grupo alilo, que puede sufrir diversas transformaciones químicas, y la porción de sulfanyl-acetamida, que mejora su actividad biológica.
Propiedades
Fórmula molecular |
C21H21N3OS |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H21N3OS/c1-3-12-22-19(25)14-26-21-17-13-15(4-2)10-11-18(17)23-20(24-21)16-8-6-5-7-9-16/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,25) |
Clave InChI |
ZLVNVTZKCFWRFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
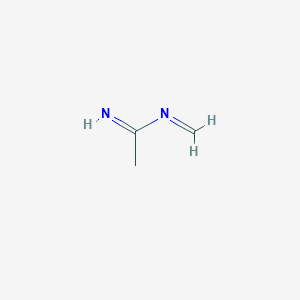

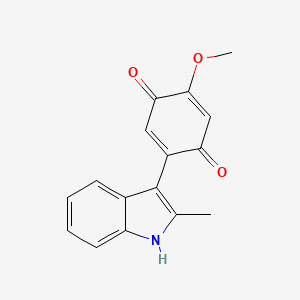

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
